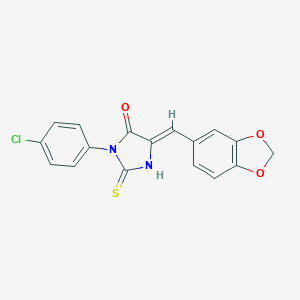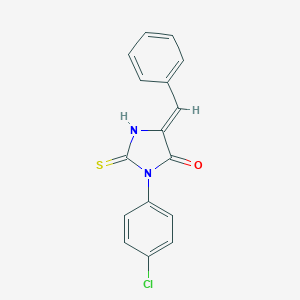![molecular formula C24H28N4O2S B303497 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as TQ, is a synthetic compound with potential therapeutic properties. It belongs to the class of quinoline derivatives and has been studied extensively for its biological activity.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood, but it is believed to act through various pathways such as the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anti-cancer properties. It has been found to scavenge free radicals and protect cells from oxidative damage. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide research. One of the areas of interest is the development of novel 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its potential therapeutic applications in various diseases. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been studied for its potential use as a natural preservative in food and cosmetic industries, which warrants further investigation.
Synthesis Methods
The synthesis of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 2-thiophenecarboxylic acid in the presence of triethylamine and acetic anhydride to obtain 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
Scientific Research Applications
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Molecular Formula |
C24H28N4O2S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-amino-N-(2-carbamoylphenyl)-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-4-24(2,3)14-9-10-17-13(11-14)12-16-19(25)20(31-23(16)28-17)22(30)27-18-8-6-5-7-15(18)21(26)29/h5-8,12,14H,4,9-11,25H2,1-3H3,(H2,26,29)(H,27,30) |
InChI Key |
JQWOJYMLWBXBOQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4C(=O)N)N |
Canonical SMILES |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)
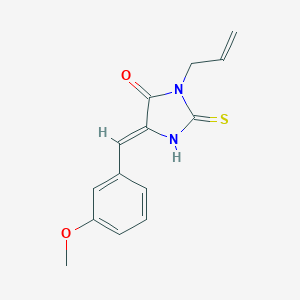
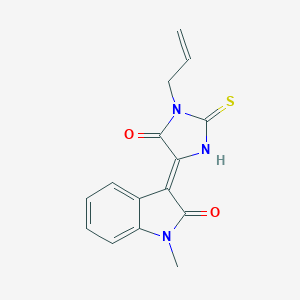
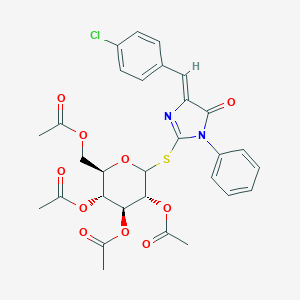
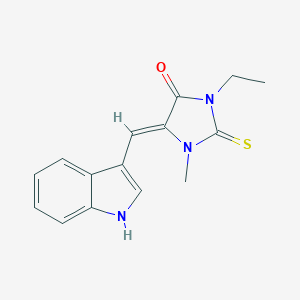
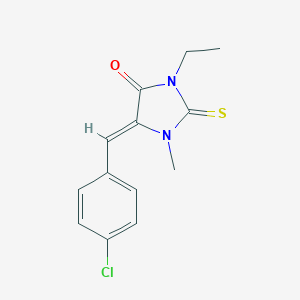
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)
